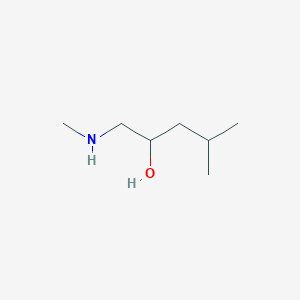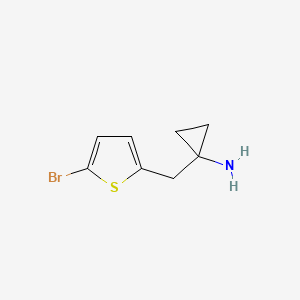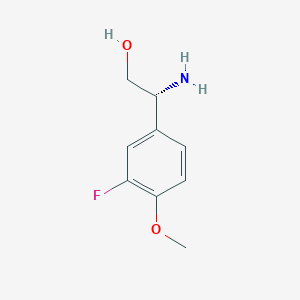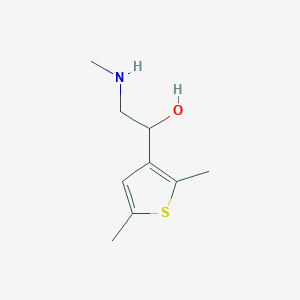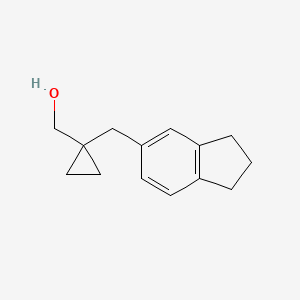
(1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropyl)methanol is an organic compound with a complex structure that includes a cyclopropyl group and an indene derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropyl)methanol typically involves multiple steps. One common method starts with the preparation of the indene derivative, followed by the introduction of the cyclopropyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
(1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropyl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of cyclopropyl and indene derivatives on biological systems. It can serve as a model compound for understanding the interactions between similar structures and biological targets.
Medicine
In medicine, this compound may have potential therapeutic applications. Its unique structure could be explored for the development of new drugs with specific biological activities.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including the manufacture of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of (1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The cyclopropyl and indene groups may interact with enzymes or receptors, leading to changes in biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,3-Dihydro-1H-inden-5-yl)methanol: A simpler compound with similar structural features but lacking the cyclopropyl group.
Cyclopropylmethanol: Contains the cyclopropyl group but lacks the indene derivative.
Indene: The parent compound of the indene derivative, without the cyclopropyl and methanol groups.
Uniqueness
(1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropyl)methanol is unique due to the combination of the cyclopropyl group and the indene derivative This combination imparts specific chemical properties that are not found in the similar compounds listed above
Propriétés
Formule moléculaire |
C14H18O |
|---|---|
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
[1-(2,3-dihydro-1H-inden-5-ylmethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C14H18O/c15-10-14(6-7-14)9-11-4-5-12-2-1-3-13(12)8-11/h4-5,8,15H,1-3,6-7,9-10H2 |
Clé InChI |
LRMAZDORFVOCMX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)C=C(C=C2)CC3(CC3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




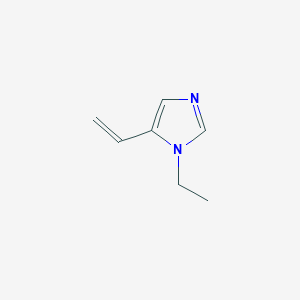

![rac-(3R,4R)-3-[(3,4-dichlorophenyl)methyl]-4-ethylpyrrolidinehydrochloride](/img/structure/B15322801.png)
![2-{5,8-Dioxaspiro[3.5]nonan-7-yl}ethan-1-aminehydrochloride](/img/structure/B15322802.png)

![1-[(2-methoxyquinolin-3-yl)methyl]-N-methylcyclopropan-1-amine](/img/structure/B15322812.png)
![rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B15322816.png)
